molecular formula C18H24N4O3S B024257 Glycyl-H 1152 dihydrochloride CAS No. 913844-45-8

Glycyl-H 1152 dihydrochloride

Cat. No. B024257
CAS RN: 913844-45-8
M. Wt: 376.5 g/mol
InChI Key: CMKMGFAUKPAOMG-AWEZNQCLSA-N
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Description

Glycyl-H 1152 dihydrochloride is a glycyl analog of the Rho-kinase inhibitor H 1152 dihydrochloride . It displays improved ROCKII selectivity . IC50 values are 0.0118, 2.35, 2.57, 3.26, > 10 and >10 μM for ROCKII, Aurora A, CAMKII, PKG, PKA, and PKC respectively .


Molecular Structure Analysis

The molecular formula of Glycyl-H 1152 dihydrochloride is C18H24N4O3S . The IUPAC name is 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone .


Physical And Chemical Properties Analysis

Glycyl-H 1152 dihydrochloride has a molecular weight of 376.5 g/mol . It is soluble to 100 mM in water and to 50 mM in DMSO . The compound has a topological polar surface area of 105 Ų .

Scientific Research Applications

Cytoskeletal Stability Research

Glycyl-H 1152 dihydrochloride: is a potent inhibitor of Rho-associated kinases (ROCK), which play a crucial role in cytoskeletal stability . By inhibiting ROCK, researchers can study the effects on cell shape, motility, and division. This compound is particularly useful in understanding diseases where cytoskeletal dysregulation is a factor, such as cancer metastasis and neurodegenerative disorders.

Cell Adhesion and Proliferation Studies

This compound aids in the exploration of cell adhesion mechanisms by modulating the activity of ROCK kinases involved in cell-to-cell and cell-to-extracellular matrix interactions . It’s also employed in proliferation studies to investigate how inhibiting ROCK affects cell cycle progression and growth rates, providing insights into potential cancer therapies.

Smooth Muscle Contraction Analysis

Glycyl-H 1152 dihydrochloride: is used to analyze smooth muscle contraction, particularly in vascular biology research. By inhibiting ROCK, scientists can observe changes in smooth muscle tone and contractions, which has implications for understanding and treating cardiovascular diseases .

Stem Cell Renewal and Differentiation

Researchers utilize this compound to study stem cell renewal and differentiation processes. ROCK inhibition can influence stem cell fate decisions, which is significant for regenerative medicine and developing stem cell therapies .

Neurobiology and Neuropharmacology

In neurobiology, Glycyl-H 1152 dihydrochloride helps dissect the role of ROCK in neuron function and survival. Its application in neuropharmacology includes screening for potential neuroprotective drugs, especially for conditions like Parkinson’s and Alzheimer’s disease .

Ophthalmology Research

The compound is also relevant in ophthalmology research, particularly in the study of trabecular meshwork cells in the eye. It helps in understanding intraocular pressure regulation and the pathophysiology of glaucoma, offering a pathway to novel treatments .

Mechanism of Action

properties

IUPAC Name

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBNQGLZFSHQZ-UTLKBRERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-H 1152 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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